

diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide for Advanced Labeling Applications

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Compound of Interest

Compound Name: *diSulfo-Cy3 alkyne*

Cat. No.: *B12279279*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **diSulfo-Cy3 alkyne**, a fluorescent probe widely utilized in biological research for the specific labeling of biomolecules. Its high water solubility, bright fluorescence, and reactivity via "click chemistry" make it an invaluable tool for a variety of applications, including cellular imaging, flow cytometry, and in vivo tracking of labeled molecules.

Core Properties and Structure

diSulfo-Cy3 alkyne is a derivative of the cyanine dye Cy3, modified with two sulfonate groups and a terminal alkyne. The sulfonate groups impart excellent water solubility, minimizing aggregation and non-specific binding in aqueous environments, which is crucial for reproducible and sensitive biological assays. The terminal alkyne group enables covalent attachment to azide-modified biomolecules through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

The core structure consists of two indole rings linked by a polymethine chain, which forms the chromophore responsible for its fluorescent properties. The addition of the alkyne group allows for its specific conjugation to molecules that have been metabolically, enzymatically, or chemically functionalized with an azide group.

Quantitative Data Summary

The molecular weight and spectral properties of **diSulfo-Cy3 alkyne** can vary slightly between suppliers, often due to different salt forms. The following table summarizes key quantitative data from various sources.

Property	BroadPharm[1]	Jena Bioscience (free acid)[2]	TargetMol[3]	AxisPharm[4]
Molecular Weight (g/mol)	675.8	761.93	675.79	761.92
Molecular Formula	C33H38N3NaO7S2	C35H43N3O10S3	C33H38N3NaO7S2	Not Specified
Excitation Maximum (nm)	548	553	Not Specified	555
Emission Maximum (nm)	567	566	Not Specified	572
Extinction Coefficient (cm ⁻¹ M ⁻¹)	162,000	151,000	Not Specified	150,000
Fluorescence Quantum Yield	0.15	Not Specified	Not Specified	Not Specified
Solubility	Water, DMSO, DMF, DCM	Water, DMSO, DMF, MeOH	Not Specified	Water, DMSO, DMF

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol provides a general methodology for the covalent labeling of an azide-modified protein with **diSulfo-Cy3 alkyne**. Optimization may be required for specific proteins and experimental conditions.

Materials:

- Azide-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)
- **diSulfo-Cy3 alkyne**
- 1.5x Protein Labeling Buffer: A buffer containing a copper(I) ligand (e.g., THPTA) and an aminoguanidine to prevent side reactions.
- Activator Solution: Freshly prepared 50 mM ascorbic acid in water.
- Quenching Solution: 10 mM EDTA in water.
- Purification resin or column for separating the labeled protein from unreacted dye (e.g., size-exclusion chromatography).
- Inert gas (e.g., nitrogen or argon)

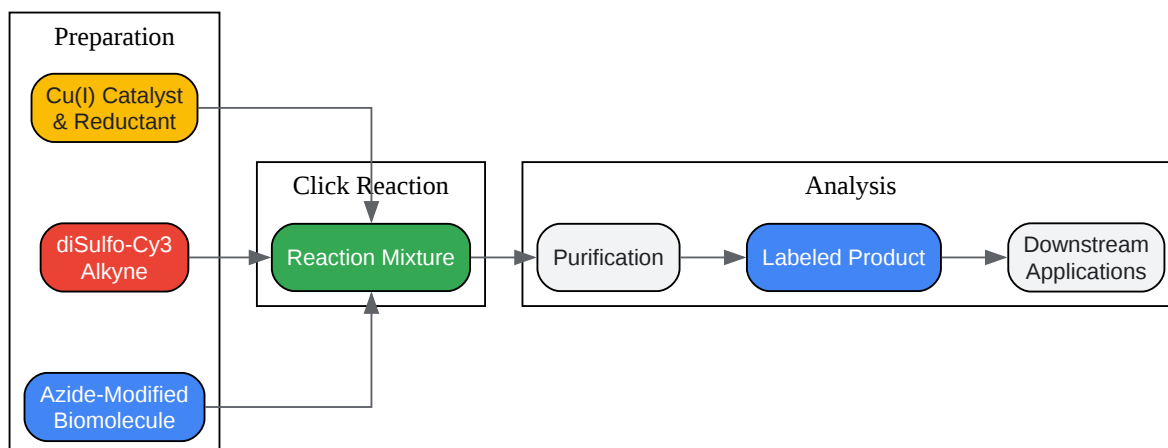
Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **diSulfo-Cy3 alkyne** in water or DMSO.
 - Prepare a 50 mM stock solution of ascorbic acid in water immediately before use.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified protein with the 1.5x Protein Labeling Buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.
 - Add the **diSulfo-Cy3 alkyne** stock solution to the protein mixture. A 3- to 10-fold molar excess of the dye over the protein is recommended as a starting point.
 - Gently mix the solution.
- Degassing (Optional but Recommended):

- To prevent the oxidation of the copper(I) catalyst, it is beneficial to degas the reaction mixture by purging with an inert gas for a few seconds.
- Initiation of the Click Reaction:
 - Add the freshly prepared ascorbic acid solution to the reaction mixture to a final concentration of 2-5 mM.
 - Purge the tube with inert gas again, cap it tightly, and vortex briefly.
- Incubation:
 - Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C. Protect the reaction from light.
- Quenching the Reaction (Optional):
 - The reaction can be stopped by adding the quenching solution to chelate the copper catalyst.
- Purification of the Labeled Protein:
 - Separate the diSulfo-Cy3-labeled protein from unreacted dye and other reaction components using size-exclusion chromatography or another suitable purification method.
- Characterization:
 - Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for diSulfo-Cy3).

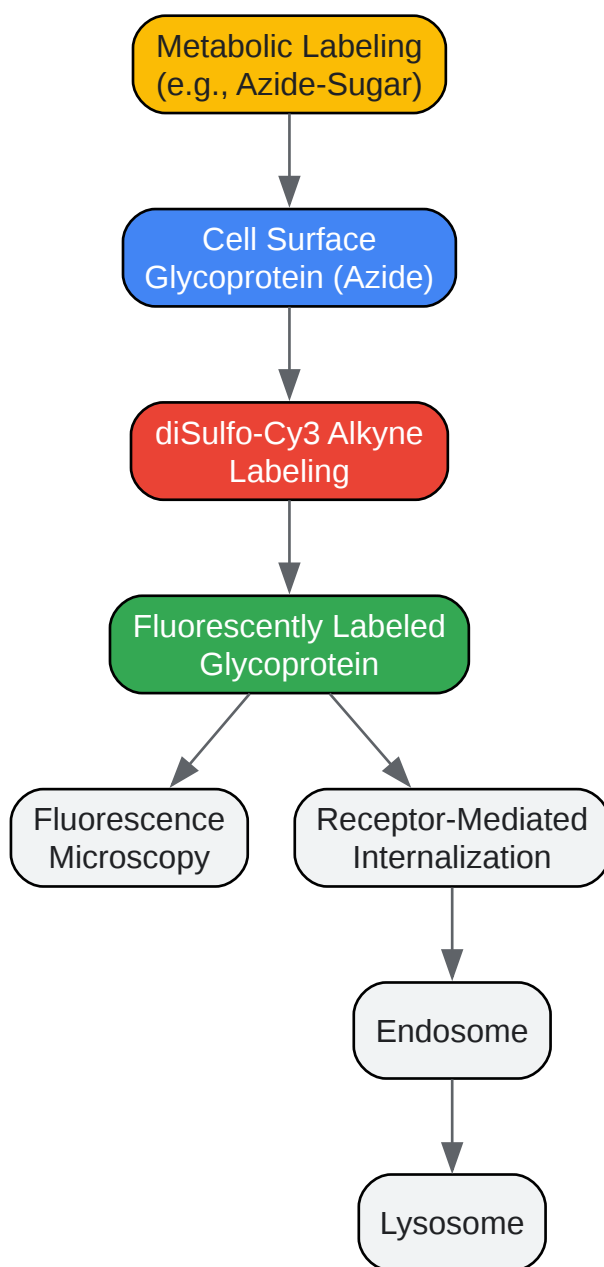
Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for labeling biomolecules using **diSulfo-Cy3 alkyne** and a conceptual signaling pathway that could be studied using this technology.



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Figure 1: Experimental workflow for labeling with **diSulfo-Cy3 alkyne**.



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Figure 2: Tracking glycoprotein internalization using **diSulfo-Cy3 alkyne**.

Applications in Research and Drug Development

The versatility of **diSulfo-Cy3 alkyne** makes it suitable for a wide range of applications:

- Proteomics: Labeling and identification of newly synthesized proteins.
- Glycomics: Visualization and analysis of glycans in living cells.

- Cell Biology: Tracking the localization and dynamics of labeled biomolecules.
- Drug Development: In vivo imaging to study the biodistribution of drug delivery systems.[5][6][7]
- High-Throughput Screening: Quantifying cellular processes in response to drug candidates.

In conclusion, **diSulfo-Cy3 alkyne** is a powerful and versatile tool for researchers in various fields. Its excellent photophysical properties, high water solubility, and specific reactivity through click chemistry enable precise and sensitive labeling of biomolecules for a multitude of downstream applications.

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